molecular formula C14H13BrN2O2 B5739890 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5739890
M. Wt: 321.17 g/mol
InChI Key: CEQHRJYLVBHXAG-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features both bromophenoxy and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 3-bromophenol is then reacted with chloroacetic acid to form 3-bromophenoxyacetic acid.

    Amidation: The 3-bromophenoxyacetic acid is then reacted with pyridin-2-ylmethylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: 3-bromophenoxyacetic acid and pyridin-2-ylmethylamine.

Scientific Research Applications

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Studies: Used as a probe to study biological pathways and interactions.

    Industrial Chemistry: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and pyridinylmethyl groups can facilitate binding to specific sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with the bromine atom in a different position.

    2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Chlorine instead of bromine.

    2-(3-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide: Pyridine nitrogen in a different position.

Uniqueness

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide is unique due to the specific positioning of the bromine and pyridinylmethyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQHRJYLVBHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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